tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate
Description
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[4-oxo-4-(2-propan-2-ylphenyl)butyl]carbamate |
InChI |
InChI=1S/C18H27NO3/c1-13(2)14-9-6-7-10-15(14)16(20)11-8-12-19-17(21)22-18(3,4)5/h6-7,9-10,13H,8,11-12H2,1-5H3,(H,19,21) |
InChI Key |
KWVTZXVDVAOPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Carbamoyl Chlorides or Isocyanates
Method A: Reaction of tert-Butyl Chloroformate with Amino Precursors
This is a classical approach where tert-butyl chloroformate (Boc-Cl) reacts with a primary amine or amino alcohol to form the corresponding carbamate.
R-NH2 + (Boc)Cl → R-NH-CO-OtBu + HCl
- Dissolve the amino precursor (e.g., amino alcohol with the desired backbone) in anhydrous dichloromethane (DCM).
- Add a base such as triethylamine (TEA) to scavenge HCl.
- Slowly add tert-butyl chloroformate at 0°C under inert atmosphere.
- Stir the mixture, allowing the carbamate to form.
- High yield and selectivity.
- Mild reaction conditions.
- Requires careful control of moisture to prevent hydrolysis.
- The amino precursor must be available or synthesized beforehand.
Formation of the Aromatic Substituent via Cross-Coupling
Method B: Suzuki-Miyaura Cross-Coupling
To attach the 2-(propan-2-yl)phenyl group, Suzuki coupling between an aryl halide and an aryl boronic acid is often employed.
Ar-X + Ar'-B(OH)2 → Ar-Ar' (in the presence of Pd catalyst)
- Use a suitable aryl halide (e.g., 2-bromophenyl derivative).
- Employ a palladium catalyst such as Pd(PPh3)4.
- Use a base like potassium carbonate.
- Conduct the reaction in a polar aprotic solvent such as DMF or dioxane at elevated temperatures.
- High regioselectivity.
- Compatibility with various functional groups.
Construction of the Backbone via Alkylation and Oxidation
Method C: Alkylation of Phenyl-Substituted Intermediates
- The phenyl ring bearing the isopropyl group can be introduced via Friedel-Crafts alkylation or directed ortho-lithiation followed by quenching with electrophiles.
- The backbone chain (butyl) is assembled through sequential alkylation or via Grignard reactions.
- The terminal alcohol or precursor is oxidized using reagents like PCC or Dess–Martin periodinane to form the ketone at the 4-position.
Specific Synthetic Strategy for the Target Compound
Based on the structural complexity, a typical synthetic route may involve:
| Step | Description | Reagents & Conditions | References/Data Source |
|---|---|---|---|
| 1 | Synthesis of the amino alcohol backbone | Alkylation of phenyl derivatives with butyl chain | Literature protocols for amino alcohol synthesis |
| 2 | Oxidation to ketone | PCC or Dess–Martin periodinane | Standard oxidation methods |
| 3 | Formation of carbamate | Reaction with tert-butyl chloroformate and base | Classical carbamate synthesis |
| 4 | Attachment of aromatic substituents | Suzuki coupling or electrophilic aromatic substitution | Cross-coupling protocols |
| 5 | Final purification | Column chromatography | General purification techniques |
Data Tables Summarizing Key Parameters
| Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Carbamate formation | tert-Butyl chloroformate, amine | Anhydrous DCM, TEA, 0°C to room temp | 80-90% | Widely used, high efficiency |
| Aromatic substitution | Aryl halide, boronic acid | Pd catalyst, base, elevated temp | 70-85% | Selective, scalable |
| Backbone assembly | Alkyl halides, phenyl derivatives | Reflux, inert atmosphere | Variable | Depends on precursor availability |
Notes on Reaction Conditions and Optimization
- Moisture control is critical during carbamate formation to prevent hydrolysis.
- Temperature regulation during coupling reactions ensures selectivity and minimizes side products.
- Use of catalysts like Pd(PPh3)4 enhances coupling efficiency.
- Purification via chromatography is essential to isolate the pure compound, especially to remove residual catalysts or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general insights can be inferred based on its molecular framework:
Structural Analogues
tert-Butyl Carbamates with Aromatic Substituents :
- Compounds like tert-butyl N-(4-phenylbutyl)carbamate share the tert-butyl carbamate group but lack the ketone and isopropylphenyl substituents. Such differences influence reactivity and stability; the ketone moiety in the target compound may increase polarity and susceptibility to nucleophilic attack compared to simpler analogues .
- Example : Substitution at the phenyl ring (e.g., isopropyl in the target compound vs. hydrogen or methyl in others) can sterically hinder reactions or alter solubility.
Ketone-Containing Carbamates: Analogues such as tert-butyl N-(4-oxobutyl)carbamate retain the ketone group but lack aromatic substitution.
Data Limitations
No experimental data on reactivity, toxicity, or spectroscopic profiles (e.g., NMR, IR) are provided in the evidence, precluding a quantitative comparison with analogues.
Biological Activity
tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 2009303-85-7
- Molecular Weight : 305.4 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that derivatives of carbamate compounds exhibit significant anticancer properties. For example, benzamide derivatives related to carbamates have shown IC50 values ranging from 3.0 µM to 5.85 µM against various cancer cell lines, indicating their potential as anticancer agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Benzamide Derivative A | 5.85 | MCF-7 |
| Benzamide Derivative B | 3.0 | A549 |
| tert-butyl N-{4-oxo... | TBD | TBD |
Antimicrobial Activity
The compound's structural analogs have been tested for their antimicrobial efficacy. A study on related compounds demonstrated that modifications in the side chains can significantly enhance antimicrobial activity against Staphylococcus aureus and Escherichia coli .
The mechanism of action for this compound appears to involve the inhibition of specific enzymes and pathways crucial for cell survival and proliferation.
- Enzyme Inhibition : Similar compounds have shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, which is essential for DNA replication in rapidly dividing cells .
- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of carbamate derivatives:
- Study on Derivatives : A study synthesized multiple derivatives of related carbamates and assessed their antiplasmodial activity against Plasmodium falciparum. The results indicated that specific modifications led to increased activity, with some compounds achieving sub-micromolar IC50 values against late-stage trophozoites .
- In Vivo Studies : In vivo studies demonstrated that certain derivatives exhibited reduced tumor volumes in mouse models without significant side effects, indicating a favorable safety profile .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression, providing insights into their potential therapeutic mechanisms .
Q & A
Q. What are the standard synthetic routes for tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate?
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine moiety using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine or DMAP). The ketone group at position 4 can be formed via oxidation of a secondary alcohol or through a Friedel-Crafts acylation. Purification is achieved via column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane). Reaction progress is monitored by TLC or LC-MS .
Q. What analytical techniques are essential for characterizing tert-butyl carbamate derivatives?
Key techniques include:
- NMR spectroscopy (1H, 13C) to confirm structural integrity and regiochemistry.
- IR spectroscopy to identify carbamate C=O stretches (~1680–1720 cm⁻¹).
- Mass spectrometry (ESI or EI) for molecular weight confirmation.
- HPLC with UV detection to assess purity (>95% is typical for research-grade compounds). Melting point determination (e.g., 103–106°C for analogues) provides additional validation .
Q. What safety precautions are necessary when handling tert-butyl carbamate derivatives?
Follow SDS guidelines:
Q. How is the purity of tert-butyl carbamate derivatives determined post-synthesis?
Purity is assessed via:
Q. What solvents are suitable for recrystallizing tert-butyl carbamates?
Ethanol/water mixtures or dichloromethane/hexane systems are common. Slow evaporation at 4°C promotes crystal growth. Monitor under polarized light to confirm crystal homogeneity .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for tert-butyl carbamates?
Use SHELXL for refinement, validating with R-factor convergence (<5% discrepancy). For twinned data, apply the TWIN command in SHELX and cross-validate with PLATON to check for missed symmetry. If disorder is present, model alternate conformers with restrained occupancy .
Q. What strategies optimize regioselectivity in multi-step syntheses of tert-butyl carbamates?
Q. How does steric hindrance from the tert-butyl group influence reaction kinetics?
The bulky tert-butyl group reduces nucleophilic attack rates at the carbamate carbonyl. Kinetic studies (e.g., UV-Vis monitoring of hydrolysis) show a 2–3x slower reaction compared to methyl carbamates. Molecular dynamics simulations (Amber or GROMACS) can model steric effects on transition states .
Q. How to assess stability of tert-butyl carbamates under varying pH conditions?
Conduct forced degradation studies :
Q. How to resolve enantiomeric excess in chiral tert-butyl carbamates?
- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent).
- Vibrational Circular Dichroism (VCD) for absolute configuration.
- X-ray crystallography with Flack parameter refinement (<0.1 for enantiopure samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
